molecular formula C13H10N2O B1455185 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 496918-94-6

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1455185
CAS No.: 496918-94-6
M. Wt: 210.23 g/mol
InChI Key: JLGACJLKEKRJJK-UHFFFAOYSA-N
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Description

5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to the versatile class of pyrazolone derivatives. Pyrazolones are five-membered heterocyclic lactams known for a wide spectrum of biological activities, largely due to their ability to serve as privileged scaffolds in drug discovery . Research on structurally similar naphthyl-substituted pyrazol-3-ones has demonstrated promising biological properties, including antimicrobial activity against human pathogenic strains . The core pyrazolone structure is a recognized pharmacophore in numerous therapeutic agents. Compounds within this class have been extensively studied for applications such as anti-inflammatory, analgesic, antipyretic, anticancer, antioxidant, and antimicrobial agents . Some pyrazolone derivatives, like Edaravone, are clinically used as neuroprotective agents in cerebral ischemia, highlighting the therapeutic potential of this chemical family . Furthermore, novel pyrazolone derivatives have shown efficacy in specialized research models, such as exhibiting anti-fibrotic activity by modulating the TGF-β/SMAD signaling pathway, which is relevant in conditions like posterior capsule opacification after cataract surgery . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-naphthalen-1-yl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGACJLKEKRJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245356
Record name 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496918-94-6
Record name 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496918-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazolone Compounds

Pyrazolone derivatives are known for their extensive pharmacological profiles, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The presence of different substituents on the pyrazolone ring can significantly influence their biological properties. The naphthyl group in this compound enhances lipophilicity, which may contribute to its bioactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study indicated that certain pyrazolone derivatives inhibit key signaling pathways involved in cancer progression, such as the VEGFR2 and CDK-2 pathways. These compounds demonstrated IC50 values as low as 0.2 μM for VEGFR2 inhibition and 0.458 μM for CDK-2 inhibition, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrazolone Derivatives

CompoundTargetIC50 (μM)Effectiveness (%)
This compoundVEGFR20.2093.2
Similar derivativesCDK-20.45888.7

Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives is well-documented. Studies have shown that these compounds possess significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of essential enzymes or disruption of microbial cell membranes .

Table 2: Antimicrobial Activity of Pyrazolone Derivatives

CompoundActivity TypePathogen TestedResult
This compoundAntibacterialE. coliEffective
Similar derivativesAntifungalCandida albicansSignificant growth inhibition

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazolone structure can enhance or diminish biological activity. For instance:

  • Naphthyl Substitution : The introduction of the naphthyl group increases lipophilicity and may improve membrane permeability.
  • Positioning of Functional Groups : Variations in the position and type of substituents on the pyrazolone ring can lead to changes in receptor binding affinity and selectivity.

Figure 1: Structure-Activity Relationship of Pyrazolone Derivatives

SAR Analysis (Hypothetical link for illustration purposes)

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of several pyrazolone derivatives on human cancer cell lines, revealing that those with naphthyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of various pyrazolone derivatives against clinical isolates of bacteria and fungi, confirming that compounds with naphthyl groups showed superior activity against resistant strains .

Scientific Research Applications

Antimicrobial Activity

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens:

  • Antifungal Activity : Demonstrated effective antifungal activity against dermatophytes such as Trichophyton rubrum and Microsporum canis with minimum inhibitory concentrations (MIC) of 12.5 μg/mL and 25 μg/mL, respectively .
  • Antibacterial Activity : The compound has shown high anti-gonorrhea effects against Neisseria gonorrhoeae, with an MIC of 0.9 μg/mL, surpassing the efficacy of conventional antibiotics like Spectinomycin .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In various studies, it has been shown to reduce inflammation markers and alleviate pain associated with inflammatory conditions .

Analgesic Properties

The analgesic potential of this compound has been evaluated in multiple animal models. Results indicate that it exhibits significant antinociceptive effects comparable to established analgesics such as metamizole and diclofenac:

  • Pain Relief : In hot plate tests conducted on rats, the compound displayed notable analgesic activity at doses of 15 mg/kg .
  • Mechanism of Action : The presence of the naphthyl group enhances interaction with pain receptors, contributing to its effectiveness as an analgesic agent.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructureUnique Features
5-Methyl-2,4-dihydro-3H-pyrazol-3-oneStructureCommonly used as an antipyretic agent; lacks naphthyl substitution.
1-Phenyl-3-methylpyrazoloneStructureKnown for analgesic properties; simpler structure without naphthalene.
4-AminoantipyrineStructureExhibits strong anti-inflammatory effects; contains an amino group for enhanced reactivity.

The structural modifications in these compounds influence their pharmacological profiles significantly. The naphthyl substitution in this compound enhances its lipophilicity and may improve binding affinity to biological targets compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities against a panel of bacteria and fungi. The results indicated that specific substitutions on the naphthyl group significantly enhanced antimicrobial potency, suggesting potential pathways for developing new antimicrobial agents based on this scaffold .

Case Study 2: Analgesic Properties

Another study investigated the analgesic effects of this compound in a controlled setting using a rat model for acute pain. The findings revealed that the compound provided substantial pain relief within one hour post-administration, outperforming several traditional analgesics in terms of duration and intensity of effect .

Comparison with Similar Compounds

Table 1: Key Pyrazolone Derivatives and Their Substituents

Compound Name Substituents (Position) Key Features
This compound 1-Naphthyl (C5) Bulky aromatic group; hydrophobic
TSE-1 (DHPO derivative) Phenyl (C2), trifluoromethyl (C5) Electron-withdrawing CF₃ group
TSE-2 (DHPO derivative) Phenyl (C2), propyl (C5) Alkyl chain for lipophilicity
5-(2-Hydroxyphenyl)-DHPO 2-Hydroxyphenyl (C5) Polar hydroxyl group; radioiodination
7b (Polyfluoroalkyl derivative) Heptafluoropropyl (C5), arylhydrazinylidene High fluorination; thermal stability
5-Methyl-2-phenyl-DHPO Methyl (C5), phenyl (C2) Simple substituents; benzoyl derivatives
3-Amino-4-phenyl-DHPO Amino (C3), phenyl (C4) Hydrogen-bonding capacity

Physicochemical Properties

  • Melting Points: The trifluoromethyl-substituted TSE-1 and fluorinated derivatives (e.g., 7b, m.p. 132–133°C) exhibit higher melting points than non-fluorinated analogs due to increased molecular rigidity and intermolecular interactions .
  • Synthetic Methods: The naphthyl derivative may require Friedel-Crafts or cross-coupling reactions for naphthyl group introduction, whereas simpler derivatives (e.g., 5-methyl-2-phenyl-DHPO) are synthesized via condensation with acetyl chloride or benzoyl chloride . Green synthesis is noted for 5-(2-hydroxyphenyl)-DHPO using eco-friendly protocols for radioiodination .

Spectroscopic and Analytical Data

  • NMR Trends :
    • Trifluoromethyl groups (e.g., TSE-1) show distinct ¹⁹F NMR shifts (δ -60 to -65 ppm) , while naphthyl protons in 5-(1-naphthyl)-DHPO would exhibit aromatic splitting in ¹H NMR (δ 7.2–8.5 ppm).
    • Aromatic hydrazinylidene derivatives (e.g., 7b) display characteristic imine peaks in FTIR (~1656 cm⁻¹) , comparable to the carbonyl stretch (~1700 cm⁻¹) in pyrazolones.

Preparation Methods

General Synthetic Approach for Pyrazolones

The most widely employed synthetic route for pyrazol-5-one derivatives, including 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, involves the condensation of hydrazines with β-dicarbonyl compounds such as ethyl acetoacetate. This method is favored for its simplicity, good yields, and ability to introduce various aryl substituents at the 5-position of the pyrazolone ring.

Typical Reaction:

  • Reactants: 1-naphthyl hydrazine (or phenyl hydrazine analogues) and ethyl acetoacetate.
  • Conditions: Reflux in absolute ethanol for approximately 12 hours.
  • Outcome: Formation of 2-Aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives as crystalline solids.

This approach yields the pyrazolone core with the aryl (in this case, 1-naphthyl) substituent at position 5, critical for subsequent derivatization.

Knoevenagel Condensation for Functionalization

To obtain substituted pyrazolone derivatives such as this compound, the pyrazolone intermediate undergoes a Knoevenagel condensation with aromatic aldehydes, including naphthaldehyde derivatives.

Reaction Details:

  • Reactants: 2-Aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-one and 6-methoxy-2-naphthaldehyde or related naphthyl aldehydes.
  • Catalysts/Conditions: Sodium acetate in acetic acid, reflux for 8 hours.
  • Work-up: Cooling, filtration, and recrystallization from acetic acid.

This method facilitates the formation of the C=C bond between the pyrazolone ring and the aldehyde moiety, yielding (4Z)-4-[(naphthyl)methylidene]-5-methyl-2-aryl-2,4-dihydro-3H-pyrazol-3-one derivatives.

Representative Synthetic Scheme

Step Reactants Conditions Product Type Yield (%)
1 1-naphthyl hydrazine + ethyl acetoacetate Reflux in ethanol, 12 h 2-Aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-one ~80-90
2 Pyrazolone + 6-methoxy-2-naphthaldehyde + sodium acetate/acetic acid Reflux in acetic acid, 8 h This compound derivatives ~80-85

Detailed Research Findings

  • Reaction Efficiency: The condensation of aryl hydrazines with ethyl acetoacetate under reflux conditions in ethanol consistently yields pyrazolone intermediates with yields ranging from 80% to 90%, demonstrating high efficiency and reproducibility.

  • Knoevenagel Condensation: The subsequent condensation with aromatic aldehydes, including naphthyl derivatives, proceeds smoothly under acidic conditions with sodium acetate as a base, yielding the target pyrazolone derivatives in 80-85% yield. The reaction time is optimized at 8 hours under reflux.

  • Purification: The products are typically purified by recrystallization from acetic acid, yielding crystalline solids suitable for further biological evaluation and characterization.

  • Characterization: The compounds are characterized by IR spectroscopy (noting key functional groups such as N-H stretching around 3200-3300 cm^-1, C=O stretching near 1670 cm^-1, and C=N stretching near 1600 cm^-1), ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis confirming the expected structures.

Additional Synthetic Variations

  • Microwave-Assisted Solvent-Free Synthesis: Some studies report the use of SiO2/Al2O3 catalysts under microwave irradiation to promote solvent-free synthesis of N-aryl benzylidenepyrazolones with yields around 80%, which could be adapted for 1-naphthyl derivatives for greener synthesis.

  • Michael Addition and Reductive Ring-Closing: Advanced methods involving Michael addition catalyzed by DABCO followed by reductive ring-closing have been employed for fused pyrazolone derivatives, offering alternative synthetic routes with yields between 74-92%.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Classical Condensation 1-naphthyl hydrazine + ethyl acetoacetate Reflux in ethanol, 12 h 80-90 Produces pyrazolone core
Knoevenagel Condensation Pyrazolone + 1-naphthaldehyde + sodium acetate/acetic acid Reflux, 8 h 80-85 Introduces naphthyl substituent via C=C bond
Microwave-Assisted Solvent-Free Pyrazolone + aldehydes + SiO2/Al2O3 catalyst Microwave irradiation, solvent-free ~80 Green chemistry approach
Michael Addition + Ring Closing Nitroalkenes + pyrazolo esters + DABCO catalyst Room temp to reflux, various times 74-92 For fused heterocyclic pyrazolones

Q & A

Q. What advanced techniques elucidate its solid-state dynamics and polymorphism?

  • Methodological Answer : Use variable-temperature XRD to study thermal expansion and phase transitions. Pair with solid-state NMR (15N^{15}N-CPMAS) to probe hydrogen-bonding networks. For polymorph screening, employ solvent-drop grinding and analyze via Raman spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

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